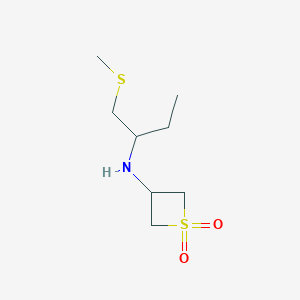
3-((1-(Methylthio)butan-2-yl)amino)thietane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-(Methylthio)butan-2-yl)amino)thietane 1,1-dioxide is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Methylthio)butan-2-yl)amino)thietane 1,1-dioxide can be achieved through several methods. One common approach involves the reaction of enamine with methanesulfonyl chloride in the presence of triethylamine, which generates 3-amino-2-propylthietane 1,1-dioxide. This intermediate can then be methylated and subjected to Hofmann elimination to yield the desired compound .
Industrial Production Methods
Industrial production methods for thietane derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-((1-(Methylthio)butan-2-yl)amino)thietane 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and various substituted thietane derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-((1-(Methylthio)butan-2-yl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other sulfur-containing compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Thietane derivatives are explored for their potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Mecanismo De Acción
The mechanism of action of 3-((1-(Methylthio)butan-2-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-((1-(Methylthio)butan-2-yl)amino)thietane 1,1-dioxide include other thietane derivatives, such as:
- 3-((4-Hydroxy-1-(methylthio)butan-2-yl)amino)thietane 1,1-dioxide
- 3-(Phenylsulfanyl)thietane 1,1-dioxide
- 3-Aryloxythietane 1,1-dioxide
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylthio and amino groups provides unique properties that can be leveraged in various applications .
Propiedades
Fórmula molecular |
C8H17NO2S2 |
|---|---|
Peso molecular |
223.4 g/mol |
Nombre IUPAC |
N-(1-methylsulfanylbutan-2-yl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C8H17NO2S2/c1-3-7(4-12-2)9-8-5-13(10,11)6-8/h7-9H,3-6H2,1-2H3 |
Clave InChI |
KVFPOXCTVWWVDB-UHFFFAOYSA-N |
SMILES canónico |
CCC(CSC)NC1CS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



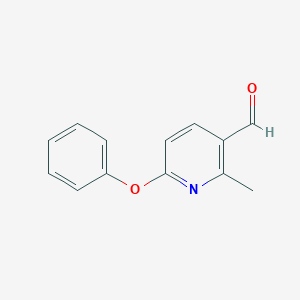
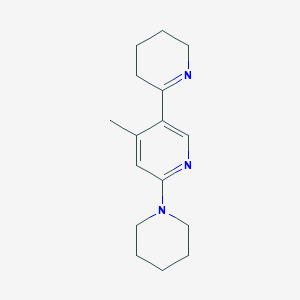
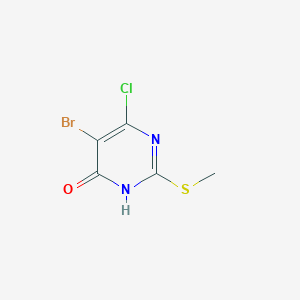



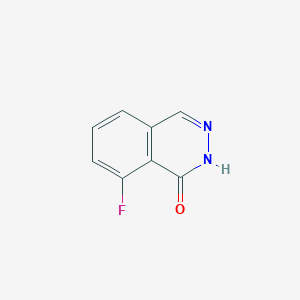
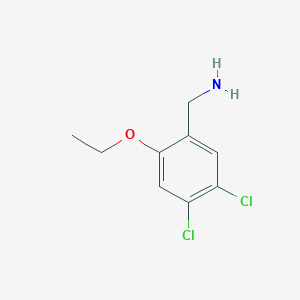
![tert-Butyl (R)-3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13003345.png)
![Ethyl benzo[d]isothiazole-7-carboxylate](/img/structure/B13003355.png)
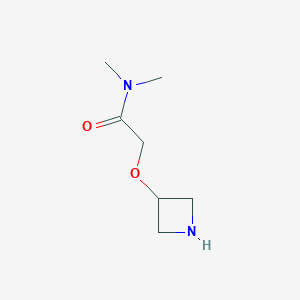
![t-Butyl 3-[1-(methoxycarbonyl)propyl]azetidine-1-carboxylate](/img/structure/B13003366.png)

